2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
779979-10-1 |
|---|---|
Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(1-butylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-2-3-6-12-7-9(4-5-10)11-8-12/h7-8H,2-6,10H2,1H3 |
InChI Key |
KMDLDHUROHNPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1 Butyl 1h Imidazol 4 Yl Ethan 1 Amine
Retrosynthetic Strategies for the 1-Substituted Imidazole-4-ethanamine Core
Retrosynthetic analysis of 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine identifies several key disconnections that form the basis for its synthesis. The primary strategic bond cleavages are at the N1-butyl bond and the C4-ethanamine bond.
N1-C(butyl) Disconnection: This approach suggests a late-stage N-alkylation of a pre-existing imidazole-4-ethanamine core. The key intermediate would be 2-(1H-imidazol-4-yl)ethan-1-amine, commonly known as histamine (B1213489), or a suitably protected derivative. This strategy relies on achieving regioselective alkylation at the N1 position.
C4-C(ethyl) Disconnection: This strategy involves attaching the ethanamine side chain to a pre-formed 1-butyl-1H-imidazole ring. The starting material would be a 1-butyl-1H-imidazole functionalized at the C4 position with a group amenable to chain extension and amination, such as a formyl or halomethyl group.
Imidazole (B134444) Ring Disconnection: A more fundamental approach involves the construction of the imidazole ring from acyclic precursors that already contain the butyl group and a precursor to the ethanamine side chain. This strategy allows for significant variation in the assembly of the heterocyclic core. researchgate.netresearchgate.net
These retrosynthetic pathways pave the way for various synthetic methodologies, which can be broadly categorized as either convergent or divergent, allowing for flexibility in accessing the target compound and its analogues.
Approaches to 1-Butyl-1H-imidazole Ring Formation
The formation of the 1-butyl-1H-imidazole moiety is a critical step in the synthesis of the target compound. This can be achieved either by direct alkylation of an existing imidazole ring or by constructing the ring from the ground up.
Regioselective N-Alkylation for 1-Butyl Substitution
The direct N-alkylation of an unsymmetrically substituted imidazole, such as histamine, presents a challenge in regioselectivity. The imidazole ring has two nitrogen atoms (N1, often denoted as N-π, and N3, denoted as N-τ), and alkylation can potentially occur at either site, leading to a mixture of isomers.
Several factors influence the ratio of the resulting 1,4- and 1,5-disubstituted imidazole products. otago.ac.nz These include the electronic and steric nature of the substituent at the C4 position, the alkylating agent, and the reaction conditions (e.g., neutral or basic). otago.ac.nz
Electronic Effects: Electron-withdrawing groups at the C4(5) position tend to direct alkylation to the more remote nitrogen atom (N1), as they deactivate the adjacent nitrogen (N3). otago.ac.nz
Steric Effects: The steric bulk of both the substituent on the ring and the incoming alkylating agent plays a significant role. An increase in the size of either the substituent or the electrophile generally favors alkylation at the less sterically hindered nitrogen atom. otago.ac.nz
Reaction Conditions: Alkylation under basic conditions proceeds via the imidazole anion, where regioselectivity is primarily governed by electronic and steric factors. In neutral conditions, the tautomeric equilibrium of the imidazole ring becomes a dominant factor, which can complicate the product distribution. otago.ac.nz
For the synthesis of this compound, starting from histamine, the ethanamine side chain at C4 would influence the regioselectivity of the N-butylation. Protecting the primary amine of the side chain may be necessary to prevent N-alkylation at that site and to modulate the electronic properties of the imidazole ring to favor the desired N1-butylation.
| Alkylating Agent | Solvent | Base | Predominant Isomer | Reference |
| Butyl Bromide | Ethanol | None (Neutral) | Mixture of 1,4 and 1,5 | otago.ac.nz |
| Butyl Iodide | DMF | Sodium Hydride | 1,4-disubstituted | researchgate.net |
| Butyl Alcohol | Zeolite Catalyst | N/A | 1,4- or 1,5- (catalyst dependent) | rsc.org |
This table presents generalized outcomes for N-alkylation of 4-substituted imidazoles. Actual ratios for the specific target molecule may vary.
Cyclization Reactions for Imidazole Ring Construction
An alternative to direct alkylation is the de novo synthesis of the imidazole ring. Numerous methods have been developed for imidazole synthesis, many of which can be adapted to incorporate the N-butyl substituent from the outset. organic-chemistry.orgrsc.org
Radziszewski Reaction: This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). google.com To synthesize the 1-butyl variant, a primary amine (butylamine) is used in place of ammonia, which provides the N1-substituent. google.com
Van Leusen Imidazole Synthesis: This is a versatile method for creating 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an imine. nih.gov By generating an imine from an appropriate aldehyde and butylamine (B146782), the N-butyl group is incorporated into the final imidazole ring.
Multi-component Reactions: Modern synthetic chemistry has seen the development of various one-pot, multi-component reactions for imidazole synthesis. derpharmachemica.com These reactions offer high efficiency and atom economy. For instance, a reaction between an α-halo ketone, an aldehyde, and butylamine in the presence of an ammonia source can yield the desired 1,4-disubstituted imidazole core.
| Reaction Name | Key Reactants | N1-Source | C4/C5-Source | C2-Source | Reference |
| Radziszewski | 1,2-Dicarbonyl, Aldehyde | Butylamine | 1,2-Dicarbonyl | Aldehyde | google.com |
| Van Leusen | TosMIC, Aldehyde | Butylamine | TosMIC | Aldehyde | nih.gov |
| Four-Component | α-Halo Ketone, Aldehyde, Ammonium (B1175870) Acetate | Butylamine | α-Halo Ketone | Aldehyde | organic-chemistry.org |
This table illustrates how different named reactions can be adapted to incorporate the N-butyl substituent.
Methods for Ethanamine Side Chain Introduction at the C4 Position
The introduction of the 2-aminoethyl group at the C4 position of the 1-butyl-1H-imidazole ring is another key synthetic challenge. This can be accomplished through various convergent and divergent strategies.
Convergent and Divergent Synthesis Routes
Convergent Synthesis: In a convergent route, the 1-butyl-1H-imidazole moiety and the ethanamine side chain (or a precursor) are synthesized separately and then joined in a later step. For example, a 1-butyl-4-lithioimidazole could be reacted with a suitable two-carbon electrophile, such as N-protected 2-aminoacetaldehyde (B1595654) or ethylene (B1197577) oxide, followed by further transformations to install the amine.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is later elaborated to produce the final product. For instance, one could start with 4-formyl-1H-imidazole. This intermediate can be butylated at the N1 position, and then the C4-aldehyde can be converted into the ethanamine side chain. This approach is efficient for creating analogues with different N1-substituents from a single C4-functionalized precursor.
Amination and Functional Group Interconversion Strategies
Once a 1-butyl-1H-imidazole with a suitable two-carbon precursor at the C4 position is obtained, the final step is the introduction of the primary amine. Several standard chemical transformations can be employed for this purpose. vanderbilt.edu
Reduction of a Nitrile: A common method involves the introduction of a cyanomethyl group (-CH₂CN) at the C4 position. This can be achieved by the reaction of a 4-(halomethyl)-1-butyl-1H-imidazole with a cyanide salt. The resulting nitrile can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reductive Amination: If the precursor is (1-butyl-1H-imidazol-4-yl)acetaldehyde, reductive amination provides a direct route to the ethanamine. This reaction involves treating the aldehyde with an ammonia source (like ammonium acetate) and a reducing agent (such as sodium cyanoborohydride).
From a Carboxylic Acid or Ester: The side chain can be introduced via a (1-butyl-1H-imidazol-4-yl)acetic acid derivative. The carboxylic acid can be converted to an amide, which is then reduced to the amine (e.g., with LiAlH₄). Alternatively, a Curtius or Hofmann rearrangement of a corresponding acyl azide (B81097) or amide can yield the amine, albeit with the loss of one carbon atom, which would require starting with a three-carbon acid side chain.
Reduction of an Azide: The azide group is an excellent precursor to a primary amine. A 2-(1-butyl-1H-imidazol-4-yl)ethyl halide or sulfonate can be displaced with sodium azide, followed by reduction of the resulting azide to the amine via catalytic hydrogenation or with triphenylphosphine (B44618) (Staudinger reaction). vanderbilt.edu
Stereochemical Considerations in the Synthesis of this compound Analogues
The introduction of a chiral center into analogues of this compound can lead to stereoisomers with distinct pharmacological properties. The spatial arrangement of substituents can significantly influence the molecule's interaction with biological targets, such as G-protein coupled receptors. Therefore, controlling the stereochemistry during synthesis is of paramount importance.
Several strategies can be employed for the asymmetric synthesis of chiral analogues. One common approach is the use of a chiral pool , starting from enantiomerically pure precursors. For instance, chiral amino acids can serve as starting materials, with their inherent stereochemistry guiding the formation of the desired stereoisomer.
Another powerful method involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. The Ellman auxiliary, tert-butanesulfinamide, is a versatile and widely used chiral reagent for the asymmetric synthesis of a variety of amines. yale.edu
Substrate-controlled synthesis can also be employed, where a chiral center already present in the substrate directs the formation of a new stereocenter. For example, in the synthesis of (αR, βS)-α,β-dimethylhistamine, the stereochemistry of the starting material dictates the configuration of the final product. nih.gov
Furthermore, chiral catalysis , using chiral metal complexes or organocatalysts, can facilitate enantioselective transformations. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.
The separation of enantiomers from a racemic mixture, known as chiral resolution , is another viable strategy. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. nih.govdrugbank.com For example, chiral stationary phases based on α1-acid glycoprotein (B1211001) or β-cyclodextrin have been successfully used to resolve chiral H1-antihistamines. nih.govdrugbank.com
The absolute configuration of a newly synthesized chiral analogue can be determined by single-crystal X-ray crystallography, which provides unambiguous proof of the three-dimensional arrangement of atoms in the molecule. nih.gov
Analytical Characterization Techniques for Structural Confirmation and Purity Assessment
A comprehensive suite of analytical techniques is essential to confirm the structure of this compound and its analogues, and to assess their purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation.
1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the imidazole ring, the butyl group, and the ethylamine (B1201723) side chain.
13C NMR provides information about the carbon skeleton of the molecule.
For chiral analogues, NMR can also be used to assess enantiomeric purity. This can be achieved by using chiral shift reagents that induce chemical shift differences between the enantiomers, or by forming inclusion complexes with chiral hosts like β-cyclodextrin. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electron ionization (EI) is a common technique for volatile compounds. For histamine, a related compound, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. nist.gov
Chromatographic techniques are fundamental for assessing the purity of the synthesized compound.
Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity checks.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of purity. Reversed-phase HPLC with UV or fluorescence detection is commonly used for histamine and its analogues. nih.govekb.eg Derivatization with agents like o-phthaldialdehyde (OPA) can enhance the fluorescence signal, allowing for sensitive detection. europa.eu
Gas Chromatography (GC) can also be used, often after derivatization to increase the volatility of the analyte. akademisains.gov.my
The table below summarizes the key analytical techniques and their applications in the characterization of this compound and its analogues.
| Analytical Technique | Application | Expected Information |
| 1H NMR | Structural Elucidation | Chemical shift, integration, and coupling patterns of protons. |
| 13C NMR | Structural Elucidation | Chemical shifts of carbon atoms, confirming the carbon framework. |
| Mass Spectrometry (MS) | Molecular Weight Determination & Structural Information | Molecular ion peak and fragmentation pattern. |
| Thin-Layer Chromatography (TLC) | Purity Assessment & Reaction Monitoring | Retention factor (Rf) values to indicate the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Retention time and peak area for purity determination and quantification. |
| Chiral HPLC | Enantiomeric Purity Assessment & Separation | Separation of enantiomers and determination of enantiomeric excess. |
Structure Activity Relationship Sar Studies of 2 1 Butyl 1h Imidazol 4 Yl Ethan 1 Amine and Its Analogues
Impact of N1-Alkyl Chain Length and Branching on Biological Activities
The substituent at the N1 position of the imidazole (B134444) ring plays a pivotal role in modulating the pharmacological profile of 2-(imidazol-4-yl)ethan-1-amine derivatives. The length, branching, and lipophilicity of this alkyl group are key determinants of receptor affinity and activity.
Research into the SAR of N1-substituted imidazoles has demonstrated a clear correlation between the length of the n-alkyl chain and biological activity. For instance, in studies on histamine (B1213489) H3 receptor antagonists, the activity is often proportional to the chain length. nih.gov A systematic investigation of 4-(n-alkyl)-1H-imidazoles revealed that increasing the chain length from a propyl (three carbons) to a decyl (ten carbons) group progressively increases the antagonist activity, with pA2 values ranging from 6.3 for the propyl analogue to 7.2 for the decyl analogue. nih.gov
While direct comparisons with the n-butyl group on the 2-(imidazol-4-yl)ethan-1-amine scaffold are specific to the biological target, general principles from related structures provide significant insight. In other receptor systems, such as cannabinoid receptors, a similar trend is observed where an optimal chain length is required for high-affinity binding. For cannabimimetic indoles, high affinity requires a chain length of at least three carbons, with optimal binding occurring with a five-carbon (pentyl) side chain. nih.gov Extending the chain to seven carbons (heptyl) leads to a dramatic decrease in binding, suggesting that the binding pocket has a specific size limitation. nih.gov This suggests that the n-butyl group in 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine likely provides a balance of properties that is near-optimal for certain biological targets. Isomeric variations, such as isobutyl or sec-butyl groups, would introduce steric bulk closer to the imidazole ring, which can be used to probe the shape and dimensions of the receptor's binding pocket.
| Compound (4-(n-alkyl)-1H-imidazole) | Alkyl Chain Length | H3 Receptor Activity (pA2 value) |
|---|---|---|
| 4-(n-Propyl)-1H-imidazole | 3 | 6.3 ± 0.2 |
| 4-(n-Decyl)-1H-imidazole | 10 | 7.2 ± 0.1 |
The N1-substituent's contribution to biological activity is twofold, involving both steric and lipophilic factors. Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for its ability to cross cell membranes and interact with hydrophobic pockets within a receptor. The systematic increase in activity seen with longer alkyl chains in 4-(n-alkyl)-1H-imidazoles at the H3 receptor is attributed to the increasing lipophilicity of the molecule, which enhances its interaction with a lipophilic region of the receptor. nih.gov
Steric factors relate to the size and shape of the substituent. While a longer chain may increase lipophilicity, it also increases steric bulk. If the chain becomes too long or is branched, it may clash with the receptor, preventing optimal binding. This explains why activity often decreases after an optimal chain length is reached, as seen in N-1 alkyl cannabimimetic indoles where chains longer than six carbons reduce binding affinity. nih.gov Therefore, the n-butyl group represents a specific lipophilic and steric profile that can be fine-tuned by either extending, shortening, or branching the chain to achieve desired pharmacological effects. The use of bulky hydrophobic residues has been shown to alter receptor subunit selectivity in other contexts, such as NMDA receptor antagonists. nih.gov
Influence of Substituents on the Imidazole Ring (C2, C5)
Modifications to the carbon atoms of the imidazole ring, specifically at the C2 and C5 positions (equivalent to C4 in some naming conventions), significantly affect the electronic properties and protonation state of the molecule, thereby influencing its biological activity.
The electronic nature of substituents on the imidazole ring can dictate the compound's interaction with its biological target. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density distribution within the ring. For example, SAR studies on certain series of substituted imidazole derivatives have indicated that the presence of electron-withdrawing groups is a necessary feature for their antimicrobial activity. nih.gov
Conversely, research on other imidazole frameworks suggests that an electron density "push" towards the C2 position of the ring is important for improving the donor strength of the nitrogen base. rsc.org This can be achieved by placing electron-rich substituents on the ring. The basicity of the imidazole nitrogen is a key factor in its ability to form hydrogen bonds or ionic interactions with receptor residues. Aromatic substitutions can also be introduced to explore pi-stacking interactions within the binding site. The position of substitution is critical; electrophilic substitution typically occurs at the C4 or C5 positions of the imidazole ring, while nucleophilic substitution is more common at the C2 position. mdpi.com
| Substituent Type | Position | Electronic Effect | Potential Impact on Activity | Source |
|---|---|---|---|---|
| Electron-Withdrawing Group (e.g., -NO2, -Cl) | C2, C5 | Decreases electron density in the ring | May be necessary for certain activities (e.g., antimicrobial) | nih.gov |
| Electron-Donating Group (e.g., -OCH3, -CH3) | C2, C5 | Increases electron density in the ring | Can enhance N-base donor strength for receptor interaction | rsc.org |
| Aromatic Group (e.g., Phenyl) | C2, C5 | Introduces potential for pi-stacking interactions | Can increase binding affinity through additional receptor contacts |
The imidazole ring can exist in two different tautomeric forms, which is particularly evident in asymmetrically substituted compounds. mdpi.com The substituent pattern on the ring can influence the equilibrium between these tautomers. mdpi.com This is significant because the position of the N-H proton affects the hydrogen bonding capabilities of the molecule. The ability to control the predominant tautomeric state through substitution is a key strategy in drug design. researchgate.net
Furthermore, the imidazole ring is basic and can be protonated under physiological conditions, forming a positively charged imidazolium (B1220033) ion. mdpi.com The pKa of the ring, which determines its protonation state at a given pH, is highly sensitive to the electronic effects of its substituents. Electron-withdrawing groups decrease the pKa, making the ring less basic, while electron-donating groups increase it. The protonation state is critical for activity, as many receptors utilize charged residues (e.g., aspartate) to form ionic bonds with positively charged ligands. The ability of the imidazole group to act as both a hydrogen bond donor and acceptor, and to exist in a protonated state, makes it a versatile pharmacophore. mdpi.comrsc.org
Role of the Ethanamine Side Chain Structure and Functionality
The 2-ethan-1-amine side chain is a fundamental component of the this compound scaffold, mirroring the structure of histamine. Modifications to this chain's length, rigidity, and the functionality of the terminal amine group are important for determining receptor selectivity and potency.
The ethanamine moiety provides the appropriate spacing and a basic nitrogen atom, which is often protonated at physiological pH, allowing for a crucial ionic interaction with a negatively charged amino acid residue in the receptor binding pocket. Studies involving the replacement of other side chains with the 2-(1H-imidazol-4-yl)ethanamine group have demonstrated its importance for potency and pharmacokinetic properties in certain inhibitors. nih.gov
Altering the flexibility of this side chain is a common strategy to enhance affinity and selectivity. For instance, incorporating the side chain into a more rigid structure, such as a cyclopropane (B1198618) ring, has been used to develop highly potent and selective histamine H3 receptor ligands. nih.gov This conformational restriction orients the imidazole ring and the basic amine in a more defined spatial arrangement, potentially leading to a more favorable, lower-energy binding conformation. Further modifications can include altering the terminal amine, for example, by incorporating it into a larger ring system like a morpholine, which changes its basicity and steric profile. drugbank.com
| Modification | Structural Change | Potential SAR Impact | Example Context | Source |
|---|---|---|---|---|
| Conformational Restriction | Incorporation into a rigid ring (e.g., cyclopropane) | Orients pharmacophores, can increase affinity and selectivity | Histamine H3 receptor ligands | nih.gov |
| Chain Length Variation | Shortening or lengthening the two-carbon spacer | Alters distance between imidazole and amine; can reduce or abolish activity if optimal distance is lost | General SAR principle for biogenic amines | |
| Amine Functionality Change | Incorporation of the terminal nitrogen into another ring (e.g., morpholine) | Modifies basicity, lipophilicity, and steric bulk | Analogue design | drugbank.com |
Conformational Flexibility and Rotational Barriers of the Ethan-1-amine Moiety
The ethan-1-amine side chain of this compound possesses significant conformational flexibility, primarily governed by rotation around the Cα-Cβ and Cβ-C(imidazole) single bonds. This flexibility allows the molecule to adopt various spatial arrangements, with certain conformations being energetically favored and thus more relevant for receptor binding.
In aqueous environments, histamine, the parent compound of this class, predominantly exists in a trans (or anti) conformation. mdpi.com This extended conformation is favored as it minimizes steric hindrance and allows the charged amino group to be readily accessible for interactions with the solvent or a receptor. mdpi.com Computational studies on conformationally restricted analogs of histamine have underscored the importance of this side-chain conformation for biological activity. For instance, analogs locked in an anti conformation, which mimics the extended trans form, have demonstrated significantly different binding affinities for histamine receptors compared to their syn-restricted counterparts. nih.gov
The rotation around the single bonds of the ethan-1-amine side chain is not entirely free but is hindered by specific energy barriers. While the precise rotational barrier for this compound has not been experimentally determined, it is understood that staggered conformations are energetically more stable than eclipsed conformations due to torsional strain. The energy difference between these states constitutes the rotational barrier. Theoretical studies on histamine have explored its potential energy surface, identifying various stable conformers and the transition states connecting them. u-szeged.hu The presence of the N-butyl group on the imidazole ring is expected to influence these energy barriers through steric and electronic effects, potentially favoring specific rotamers that optimize its interaction within a receptor binding pocket.
| Analog | Favored Conformation | Relative Energy (kcal/mol) | Dihedral Angle (N-Cα-Cβ-Cim) |
|---|---|---|---|
| Histamine (trans) | Anti | 0 | ~180° |
| Histamine (gauche) | Syn | ~0.3 | ~60° |
| Bicyclo[3.1.0]hexane-restricted anti-analog | Anti | - | Fixed |
| Bicyclo[3.1.0]hexane-restricted syn-analog | Syn | - | Fixed |
Hydrogen Bonding Capacity and Electrostatic Interactions of the Amine Group
The primary amine group of this compound is a critical pharmacophoric feature, playing a central role in the molecule's interaction with its biological targets. At physiological pH, this amine group is protonated, bearing a positive charge that enables strong electrostatic interactions and hydrogen bonding.
The protonated amine group acts as a potent hydrogen bond donor. In the context of histamine receptors, this positively charged moiety forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket of H1, H2, and H4 receptors. mdpi.comnih.govnih.govmdpi.commdpi.com This interaction is a primary anchor for the ligand, and its strength is a major determinant of binding affinity. Molecular dynamics simulations have consistently shown that this salt bridge remains stable throughout the binding event. mdpi.com
| Interaction Type | Receptor Residue | Receptor Subtype | Significance |
|---|---|---|---|
| Ionic Interaction/Salt Bridge | Aspartate (D3.32) | H1, H2, H4 | Primary anchoring point |
| Hydrogen Bond | Tyrosine (Y7.43) | H1 | Stabilizing interaction |
| Hydrogen Bond | Serine (S3.36) | H1 | Stabilizing interaction |
Molecular Pharmacology and in Vitro Biological Evaluation of 2 1 Butyl 1h Imidazol 4 Yl Ethan 1 Amine
Histamine (B1213489) Receptor Ligand Properties (In Vitro)
To understand the interaction of a compound with histamine receptors, a series of in vitro experiments are typically conducted. These assays are fundamental in determining the affinity, functional activity, and selectivity of a potential ligand.
Binding Affinity Profiling at Histamine H1, H2, H3, and H4 Receptors
The initial step in characterizing a new compound is to determine its binding affinity for the different histamine receptor subtypes (H1, H2, H3, and H4). This is typically achieved through radioligand binding assays. In these experiments, cell membranes expressing a specific histamine receptor subtype are incubated with a radiolabeled ligand that is known to bind to that receptor. The test compound, in this case, 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine, would be added in increasing concentrations to compete with the radioligand for binding to the receptor.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the binding affinity constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Hypothetical Binding Affinity Data for this compound at Human Histamine Receptors
| Receptor Subtype | Kᵢ (nM) |
| Histamine H₁ Receptor | Data not available |
| Histamine H₂ Receptor | Data not available |
| Histamine H₃ Receptor | Data not available |
| Histamine H₄ Receptor | Data not available |
Functional Agonism and Antagonism in Isolated Tissue Preparations (e.g., Guinea Pig Ileum Contraction)
Isolated tissue preparations are valuable tools for assessing the functional activity of a compound. The guinea pig ileum is a classic model used to study the effects of histamine and its analogues. nih.govyoutube.comnih.govslideshare.netyoutube.com This tissue contains H1 receptors, and their activation by an agonist leads to smooth muscle contraction.
To evaluate this compound, it would be added to the organ bath containing the isolated guinea pig ileum. An agonistic effect would be observed if the compound induces a concentration-dependent contraction of the tissue. Conversely, to test for antagonistic activity, the tissue would be pre-incubated with the compound before adding a known histamine agonist, such as histamine itself. A reduction or blockade of the histamine-induced contraction would indicate an antagonistic effect. nih.gov
Signal Transduction Pathway Activation via Recombinant Receptor Systems (e.g., cAMP Accumulation, Calcium Mobilization)
Histamine receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. The H1 receptor typically couples to Gq/11, leading to an increase in intracellular calcium (Ca²⁺) mobilization. nih.gov The H2 receptor, on the other hand, couples to Gs, stimulating adenylyl cyclase and resulting in the accumulation of cyclic AMP (cAMP). nih.gov The H3 and H4 receptors primarily couple to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.
To investigate the effect of this compound on these pathways, recombinant cell lines expressing each of the human histamine receptor subtypes would be used. The cells would be treated with the compound, and changes in intracellular cAMP levels or calcium concentrations would be measured using techniques such as fluorescence-based assays. nih.govnih.gov These studies would reveal whether the compound acts as an agonist, antagonist, or inverse agonist at each receptor subtype.
Receptor Selectivity and Potency Determination
Data from binding affinity and functional assays are used to determine the selectivity and potency of a compound. Selectivity refers to the ability of a compound to preferentially bind to and/or activate one receptor subtype over others. It is typically expressed as a ratio of the Ki or EC50 values for different receptors. A high selectivity ratio indicates that the compound is more specific for a particular receptor.
Potency is a measure of the concentration of a compound required to produce a specific effect. In functional assays, this is often represented by the EC50 value (the concentration that produces 50% of the maximum response) for an agonist or the IC50 value for an antagonist. A lower EC50 or IC50 value signifies higher potency.
Table 2: Hypothetical Potency and Selectivity Profile of this compound
| Parameter | Histamine H₁ Receptor | Histamine H₂ Receptor | Histamine H₃ Receptor | Histamine H₄ Receptor |
| EC₅₀ (nM) | Data not available | Data not available | Data not available | Data not available |
| Selectivity vs. H₁ | - | Data not available | Data not available | Data not available |
Investigation of Alternative Biological Targets (In Vitro)
In addition to histamine receptors, it is important to assess whether a compound interacts with other biological targets, particularly enzymes involved in histamine metabolism.
Enzyme Activity Modulation Studies (e.g., Histamine N-Methyltransferase, Diamine Oxidase)
Histamine is primarily metabolized by two enzymes: histamine N-methyltransferase (HNMT) and diamine oxidase (DAO). mdpi.comnih.govmdpi.com Inhibition of these enzymes can lead to an increase in histamine levels, which can have significant physiological effects.
To determine if this compound modulates the activity of these enzymes, in vitro enzyme activity assays would be performed. These assays typically involve incubating the purified enzyme with its substrate (histamine) in the presence and absence of the test compound. The formation of the product is then measured over time. A decrease in product formation in the presence of the compound would indicate inhibition. nih.gov
Broad-Spectrum GPCR Screening and Off-Target Profiling (In Vitro)
To ascertain the selectivity of this compound, comprehensive G-protein coupled receptor (GPCR) screening is essential. While specific broad-spectrum screening data for this particular compound is not extensively available in the public domain, the pharmacological profile of analogous imidazole-based compounds suggests a primary affinity for histamine receptors. For instance, related structures are known to interact with histamine H3 receptors. A typical off-target profiling panel would assess the binding affinity of the compound against a wide array of GPCRs, such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors. This is crucial to identify any potential secondary pharmacology that could contribute to either therapeutic efficacy or adverse effects. The hypothetical binding affinities presented below are based on the profiles of structurally similar compounds and serve as an illustrative example of what a comprehensive screening might reveal.
Interactive Data Table: Hypothetical GPCR Binding Affinity Profile
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Histamine H3 | 5.2 | Agonist |
| Histamine H4 | 150 | Partial Agonist |
| Adrenergic α1A | > 10,000 | No significant activity |
| Adrenergic β2 | > 10,000 | No significant activity |
| Dopamine (B1211576) D2 | > 10,000 | No significant activity |
| Serotonin 5-HT2A | > 10,000 | No significant activity |
| Muscarinic M1 | > 10,000 | No significant activity |
Ion Channel Interaction Assays
Interactive Data Table: Hypothetical Ion Channel Interaction Profile
| Ion Channel | Assay Type | Inhibition (IC50, µM) |
| hERG (KCNH2) | Patch Clamp | > 30 |
| Nav1.5 | Patch Clamp | > 30 |
| Cav1.2 | Patch Clamp | > 30 |
Mechanistic Elucidation of Cellular Responses (In Vitro)
Receptor Dimerization and Oligomerization Studies
The formation of receptor dimers or higher-order oligomers can significantly influence GPCR signaling and pharmacology. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are commonly employed to study these phenomena. In the context of this compound's potential activity at the histamine H3 receptor, it would be pertinent to investigate whether the compound modulates the dimerization of this receptor, either homodimerization or heterodimerization with other receptors like the histamine H4 receptor or dopamine D2 receptor. Such studies would reveal if the compound's functional activity is influenced by the receptor's oligomeric state.
Constitutive Activity and Inverse Agonism Evaluation
Some GPCRs exhibit a basal level of signaling even in the absence of an agonist, a phenomenon known as constitutive activity. Inverse agonists are ligands that bind to these receptors and reduce their basal activity. For receptors known to display constitutive activity, such as certain histamine receptor subtypes, it is important to characterize whether a new ligand acts as an agonist, antagonist, or inverse agonist. This is typically assessed using functional assays that measure downstream signaling pathways, such as cAMP accumulation or GTPγS binding, in cell lines expressing the receptor of interest. For this compound, if its primary target exhibits constitutive activity, evaluating its potential for inverse agonism would be a key step in understanding its complete mechanistic profile.
Computational Chemistry and Molecular Modeling of 2 1 Butyl 1h Imidazol 4 Yl Ethan 1 Amine
Ligand Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them, providing a detailed map of the molecule's energy landscape.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to determine the optimized geometries of the compound's conformers with high accuracy. These calculations solve the electronic structure of the molecule to find the lowest energy arrangement of its atoms.
A systematic conformational search would typically be performed by rotating the key rotatable bonds, such as the C-C bond of the ethylamine (B1201723) side chain and the N-C and C-C bonds of the N-butyl group. For each starting conformation, a geometry optimization is carried out. DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used for such tasks, as they provide a good balance between accuracy and computational cost. nih.govacs.org
Table 1: Hypothetical Relative Energies of this compound Conformers from QM Calculations
| Conformer ID | Dihedral Angle (N1-Cα-Cβ-Namine) | Dihedral Angle (C2-N1-Cbutyl-C) | Relative Energy (kcal/mol) |
| Conf-1 | ~180° (anti) | ~180° (trans) | 0.00 |
| Conf-2 | ~60° (gauche) | ~180° (trans) | 0.85 |
| Conf-3 | ~180° (anti) | ~60° (gauche) | 1.20 |
| Conf-4 | ~60° (gauche) | ~60° (gauche) | 2.10 |
Note: This table is illustrative and based on typical energy differences for similar flexible molecules. The values represent hypothetical optimized geometries.
While QM calculations provide static, optimized structures, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in water). MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that maps the conformational changes and interactions. nih.gov
For this compound, an MD simulation would reveal the flexibility of the butyl chain and the ethylamine side chain, the stability of intramolecular hydrogen bonds, and the solvent's effect on the conformational preferences. mdpi.com The simulation would generate a conformational ensemble, which is a collection of snapshots of the molecule's structure over time. Analysis of this ensemble can identify the most populated conformational clusters and the transitions between them. Studies on similar ionic liquids with N-butylimidazolium cations have shown that the alkyl chain is highly flexible and can adopt various orientations. nih.govresearchgate.net
Ligand-Target Docking and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This is crucial for understanding the potential biological activity of this compound, which is a structural analog of the neurotransmitter histamine (B1213489) and thus could interact with histamine receptors (H1R, H2R, H3R, H4R). nih.govmdpi.com
Docking simulations would place the molecule into the binding site of a target protein, such as a histamine receptor homology model or crystal structure. nih.govnih.gov The scoring functions used in docking programs estimate the binding affinity and rank the different binding poses.
For histamine receptors, key interactions typically involve:
An ionic interaction: The protonated primary amine of the ethylamine side chain forming a salt bridge with a conserved aspartate residue (e.g., Asp107 in H1R). mdpi.com
Hydrogen bonds: The imidazole (B134444) ring's nitrogen atoms can act as hydrogen bond donors or acceptors with residues like threonine or asparagine in the binding pocket. nih.gov
Hydrophobic/Van der Waals interactions: The butyl group would likely occupy a hydrophobic pocket within the receptor, contributing to binding affinity. nih.gov
Table 2: Predicted Intermolecular Interactions for this compound in a Histamine Receptor Binding Site
| Interaction Type | Ligand Moiety | Receptor Residue (Hypothetical) |
| Ionic Bond | Ethylamine (-NH3+) | Aspartic Acid |
| Hydrogen Bond | Imidazole N-H | Threonine/Asparagine |
| Hydrogen Bond | Imidazole N: | Serine/Tyrosine |
| Hydrophobic | Butyl Chain | Leucine, Valine, Phenylalanine |
Note: This table is illustrative, based on known interactions of histamine and its analogs with histamine receptors. mdpi.comnih.gov
A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for a molecule to bind to a specific target. Based on the known ligands of histamine receptors, a pharmacophore model would typically include a positive ionizable feature, a hydrogen bond acceptor, and one or more hydrophobic features. nih.govresearchgate.net
The structure of this compound fits this general model well. The butyl group could satisfy a hydrophobic feature requirement, potentially enhancing affinity for receptors with suitable hydrophobic pockets. nih.gov Docking this molecule into a receptor model could also guide predictions for site-directed mutagenesis experiments. For example, if the butyl group is predicted to interact with a specific phenylalanine residue, mutating this residue to a smaller one like alanine (B10760859) would be expected to decrease the binding affinity, thus validating the predicted binding mode.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could predict the activity of new analogs and provide insight into the molecular properties that drive activity. tandfonline.comresearchgate.net
QSAR models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a correlation with their measured biological activity. Descriptors can be classified into several categories:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies. nih.gov
Steric: Molecular volume, surface area, specific shape indices (e.g., from CoMFA). tandfonline.comnih.gov
Hydrophobic: LogP (partition coefficient), hydrophobic surface areas.
Topological: Connectivity indices that describe the branching and shape of the molecule.
For imidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.comnih.gov These methods generate 3D contour maps that visualize the regions where changes in steric, electrostatic, or hydrophobic properties are predicted to increase or decrease activity. A hypothetical CoMSIA model for a series of N-alkylated histamine analogs might indicate that increased steric bulk (like the butyl group) in a specific region is favorable for binding, provided it fits within the receptor's hydrophobic pocket. researchgate.netmdpi.com
Table 3: Relevant Molecular Descriptors for a QSAR Study of Imidazole Derivatives
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
| Electronic | Partial charge on imidazole nitrogens | Governs hydrogen bonding potential |
| Steric | Molecular Volume | Relates to fit within the binding pocket |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions |
| Quantum Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons |
This cheminformatics-based approach is essential for rational drug design, allowing for the prioritization of synthetic efforts towards compounds with a higher probability of success. researchgate.netrjptonline.org
Derivation of Predictive Models for In Vitro Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of imidazole derivatives, including this compound, a predictive QSAR model for a specific in vitro biological activity (e.g., enzyme inhibition or receptor binding) could be derived through a systematic workflow.
This process would begin with the collection of a dataset of imidazole-containing compounds with experimentally determined activities against a specific biological target. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry software. A wide array of molecular descriptors, quantifying various physicochemical properties, would be calculated for each molecule.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), would then be employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the resulting QSAR model would be rigorously validated using both internal and external sets of compounds. A validated model could then be used to predict the biological activity of novel, untested imidazole derivatives like this compound.
For instance, a hypothetical QSAR study on a series of imidazole derivatives might yield a model with a high coefficient of determination (R²) and cross-validated R² (q²), indicating a strong correlation between the selected descriptors and the biological activity. nih.gov Such a model would be invaluable for prioritizing the synthesis and testing of new compounds.
Molecular Descriptors and Feature Selection for Activity Correlation
The selection of appropriate molecular descriptors is a critical step in the development of a robust QSAR model. These descriptors can be broadly categorized into several classes:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.
3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's shape, size, and steric properties.
Physicochemical Descriptors: These include properties such as logP (lipophilicity), molar refractivity, and polar surface area.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potentials. nih.gov
For this compound, a relevant set of descriptors for a QSAR study could include those that capture its key structural features: the imidazole ring, the butyl chain, and the ethanamine side chain.
Feature selection techniques are then employed to identify the most relevant descriptors that contribute significantly to the biological activity. This process helps to avoid overfitting the model and improves its predictive ability. Methods like stepwise regression, genetic algorithms, or principal component analysis can be used to select a smaller, more informative subset of descriptors.
A hypothetical selection of descriptors for correlating the activity of imidazole-ethanamine derivatives is presented in the table below.
| Descriptor Class | Descriptor Example | Description |
|---|---|---|
| Physicochemical | LogP | Measures the lipophilicity of the molecule. |
| Topological | Wiener Index | A distance-based topological index. |
| 3D-MoRSE | Mor22u | 3D-Molecule Representation of Structures based on Electron diffraction. |
| WHIM | G1p | WHIM (Weighted Holistic Invariant Molecular) descriptors are 3D descriptors based on statistical indices. |
| GETAWAY | HATS5v | GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energy between two ligands that bind to the same biological target. youtube.comyoutube.com This technique relies on the principles of statistical mechanics and molecular dynamics simulations.
The core of an FEP calculation is an "alchemical" transformation, where one molecule is gradually transformed into another in a non-physical, computational process. uiuc.edu This transformation is performed both when the ligand is in solution and when it is bound to the protein. The difference in the free energy of these two transformations corresponds to the relative binding free energy (ΔΔG) between the two ligands.
For this compound, an FEP calculation could be used to predict how modifications to its structure, for example, changing the butyl group to a pentyl group, would affect its binding affinity to a target protein. The simulation would involve setting up a thermodynamic cycle where the butyl derivative is "mutated" into the pentyl derivative both in the solvated state and in the protein-bound state.
The FEP calculation proceeds through a series of discrete steps, or "lambda windows," where the force field parameters of the atoms being changed are gradually modified. youtube.com By calculating the free energy change at each step and summing them, the total free energy difference for the alchemical transformation can be obtained. While computationally intensive, FEP can provide highly accurate predictions of binding affinity, guiding the optimization of lead compounds. schrodinger.com
A hypothetical FEP calculation for a modification of this compound might involve the following steps:
Preparation of the protein-ligand complex and the solvated ligand systems.
Definition of the alchemical transformation pathway from the initial to the final ligand.
Running molecular dynamics simulations for each lambda window.
Calculation of the free energy differences for the transformation in the bound and unbound states.
Determination of the relative binding free energy (ΔΔG).
Virtual Screening and De Novo Design Strategies for Novel Imidazole-Ethanamine Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net For the imidazole-ethanamine scaffold of this compound, both ligand-based and structure-based virtual screening approaches could be employed.
In a ligand-based approach, a known active molecule is used as a template to search for other molecules with similar properties. This could involve searching for compounds with similar 2D fingerprints or 3D shapes to this compound.
In a structure-based virtual screening campaign, the 3D structure of the target protein is used to dock a library of compounds into the binding site. nih.gov The compounds are then scored based on their predicted binding affinity, and the top-scoring molecules are selected for experimental testing. A successful virtual screen can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. Starting with the imidazole-ethanamine scaffold, a de novo design algorithm could be used to explore different substitutions on the imidazole ring and the amine group to generate novel compounds with potentially improved binding affinity and other desirable properties.
For example, a de novo design strategy could start by placing the imidazole-ethanamine core of this compound in the active site of a target protein. The algorithm would then add chemical fragments to this core, exploring a vast chemical space to identify novel structures that form favorable interactions with the protein. This approach has the potential to lead to the discovery of entirely new chemical entities with therapeutic potential.
Advanced Research Applications and Future Directions for 2 1 Butyl 1h Imidazol 4 Yl Ethan 1 Amine
Development as a Molecular Probe for Receptor Biology and Signaling Pathway Research
The structural characteristics of 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine make it an ideal candidate for development as a molecular probe to investigate the intricacies of histamine (B1213489) receptor subtypes (H1R, H2R, H3R, and H4R). The introduction of the N-butyl group can modulate the compound's affinity and selectivity for these receptors, providing a tool to dissect their distinct physiological roles and signaling pathways.
The potency of histamine and its derivatives is known to vary between receptor subtypes. ed.ac.uk For instance, the H3 and H4 receptors exhibit a higher affinity for histamine (in the nanomolar range) compared to the H1 and H2 receptors (micromolar range). mdpi.com The Nα-substitution on the ethylamine (B1201723) side chain of histamine derivatives has been shown to dramatically decrease affinity for the H4 receptor while retaining nanomolar potency at the H3 receptor. nih.gov This suggests that N1-alkylation, as seen in this compound, could also confer selectivity.
By systematically evaluating the binding affinities and functional activities of this compound at each histamine receptor subtype, researchers can elucidate the structural determinants of ligand recognition. Such studies often involve competitive binding assays and functional assays measuring downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels. stmu.edu.pk
Table 1: Hypothetical Binding Affinities (Ki) and Functional Activities (EC50) of this compound at Human Histamine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Signaling Pathway Modulated |
| H1R | 120 | 250 | Gq/11 activation (increase in intracellular Ca2+) |
| H2R | 85 | 150 | Gs activation (increase in cAMP) |
| H3R | 15 | 30 | Gi/o activation (decrease in cAMP) |
| H4R | 250 | >1000 | Gi/o activation (decrease in cAMP) |
Note: The data in this table is hypothetical and for illustrative purposes, based on known structure-activity relationships of similar compounds.
These investigations would provide valuable insights into how the butyl group influences receptor interaction and activation, contributing to a more comprehensive understanding of histamine receptor pharmacology.
Scaffold Derivatization for Combinatorial Chemistry and Library Synthesis
The this compound scaffold is a versatile starting point for combinatorial chemistry and the synthesis of compound libraries. Its core structure presents multiple points for chemical modification, including the primary amine of the ethylamine side chain and various positions on the imidazole (B134444) ring. This allows for the generation of a diverse array of derivatives with potentially unique pharmacological profiles.
The imidazole ring is a common feature in many biologically active molecules and its derivatives have been explored for a wide range of therapeutic applications. rjptonline.org By employing combinatorial synthesis strategies, large libraries of compounds based on the this compound scaffold can be rapidly produced. These libraries can then be screened for activity against various biological targets, including but not limited to histamine receptors.
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Reaction Type | Potential Functional Groups Introduced |
| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Substituted Amines |
| Imidazole Ring (C2, C5 positions) | Halogenation, Lithiation followed by electrophilic quench | Halogens, Alkyl, Aryl, Carbonyl groups |
| Butyl Chain | Functionalization of a pre-installed reactive group | Ethers, Esters, Amides |
Such libraries are invaluable resources in early-stage drug discovery, enabling the exploration of vast chemical space to identify novel hit compounds. eurekaselect.com
Radioligand Synthesis and Preclinical Imaging Research for Receptor Mapping
Radiolabeling of this compound with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), would enable its use as a radioligand for Positron Emission Tomography (PET) imaging. nih.govmdanderson.org PET is a powerful non-invasive imaging technique that allows for the quantitative mapping of receptor distribution and density in living subjects, including the brain. nih.gov
The development of selective radioligands for histamine receptors is an active area of research, as it can provide crucial information about the role of these receptors in various neurological and psychiatric disorders. mdpi.com Given the potential for N-alkylation to influence receptor selectivity, a radiolabeled version of this compound could serve as a valuable tool for in vivo receptor mapping studies.
The synthesis of such a radioligand would involve the incorporation of a radionuclide into the molecule, for example, through the alkylation of a des-butyl precursor with a ¹¹C- or ¹⁸F-labeled butyl halide. Preclinical evaluation in animal models would then be necessary to assess its pharmacokinetic properties, including brain penetration and specific binding to the target receptor.
Table 3: Key Parameters for a Hypothetical ¹¹C-labeled this compound PET Radioligand
| Parameter | Desired Characteristic | Rationale |
| Radiochemical Yield | >10% | Sufficient material for imaging studies |
| Molar Activity | >37 GBq/µmol | Minimizes pharmacological effects of the injected mass |
| Brain Uptake (%ID/g) | >0.5 | Adequate signal for imaging |
| Specific Binding Signal | High target-to-background ratio | Clear visualization of receptor distribution |
Successful development of such a radiotracer would facilitate preclinical research into the role of specific histamine receptor subtypes in health and disease.
Integration with High-Throughput Screening (HTS) in Early-Stage Discovery Research
In the realm of early-stage drug discovery, high-throughput screening (HTS) plays a pivotal role in identifying novel lead compounds from large chemical libraries. nih.govacs.org The unique structural and potential pharmacological properties of this compound and its derivatives make them interesting candidates for inclusion in HTS campaigns.
HTS assays for G-protein coupled receptors (GPCRs), such as the histamine receptors, are well-established and can be configured to identify agonists, antagonists, or allosteric modulators. nih.gov These assays often rely on fluorescence- or luminescence-based readouts that measure changes in intracellular second messengers.
The integration of a focused library of derivatives based on the this compound scaffold into HTS campaigns targeting histamine receptors or other GPCRs could accelerate the discovery of new chemical entities with therapeutic potential. The structure-activity relationship (SAR) data generated from such screens would be invaluable for subsequent lead optimization efforts.
Machine Learning and Artificial Intelligence Applications in Rational Design and Optimization
The application of machine learning (ML) and artificial intelligence (AI) in drug discovery is rapidly expanding, offering powerful tools for the rational design and optimization of new drug candidates. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that correlates the chemical structure of compounds with their biological activity, can be significantly enhanced by ML algorithms. rjptonline.orgnih.govdntb.gov.ua
By generating a dataset of this compound derivatives and their corresponding biological activities, ML models can be trained to predict the activity of novel, unsynthesized compounds. mdpi.combiointerfaceresearch.com This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources. sci-hub.se
Furthermore, molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound and its analogs at the atomic level. nih.govnih.govplos.orgrsc.org These computational methods, often guided by AI, can help to explain observed SAR and guide the design of derivatives with improved affinity, selectivity, and pharmacokinetic properties. mdpi.com
Table 4: Application of ML and AI in the Development of this compound Derivatives
| Technique | Application | Expected Outcome |
| QSAR Modeling | Predict biological activity based on chemical structure | Prioritization of synthetic targets |
| Molecular Docking | Predict binding pose and affinity at the receptor active site | Understanding of key ligand-receptor interactions |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex | Assessment of binding stability and conformational changes |
| Generative Models | Design novel molecules with desired properties | Identification of novel chemical scaffolds |
The synergy between computational modeling and experimental validation will be crucial in unlocking the full therapeutic potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
